N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are of significant interest in scientific research due to their diverse biological activities. Specifically, this compound has shown potential as a cholinesterase/monoamine oxidase dual inhibitor, making it a candidate for further research in Alzheimer's disease. []
While the provided papers do not explicitly detail the synthesis of this particular compound, they do offer insights into general synthetic approaches for similar 1,3,4-thiadiazole derivatives. A common strategy involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then undergo cyclization under various conditions to yield the desired 1,3,4-thiadiazole ring. [, , , , ]
The mechanism of action for N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide as a cholinesterase/monoamine oxidase dual inhibitor is described in the research by []. This study suggests that the compound interacts with both acetylcholinesterase (AChE) and human monoamine oxidase B (h-MAO-B) enzymes. The specific interactions with crucial amino acid residues in the active sites of these enzymes were investigated using molecular docking and molecular dynamics simulations. These analyses provided insights into the binding modes and stability of the compound-enzyme complexes, supporting its potential as a dual inhibitor. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2